molecular formula C8H17NO4S2 B2713644 3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine CAS No. 1797847-35-8

3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine

Cat. No. B2713644
M. Wt: 255.35
InChI Key: GRBGOHVWMLQSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenging molecule in chemical synthesis and biosynthesis .


Molecular Structure Analysis

Azetidine is a four-membered ring structure, which includes a basic secondary amine . This gives it high ring-strain energy, strong molecular rigidity, and satisfactory stability .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For example, they can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .


Physical And Chemical Properties Analysis

Azetidines are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability . These properties can influence their reactivity and the types of reactions they can participate in.

Scientific Research Applications

The chemical compound "3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine" plays a significant role in various scientific research areas. Its applications range from serving as a key intermediate in the synthesis of pharmaceuticals to its involvement in studies on gene expression and enzyme inhibition. Below are detailed insights into its scientific research applications, excluding information related to drug use, dosage, and side effects.

Gene Expression Regulation

One of the pivotal applications of compounds related to "3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine" is in the regulation of gene expression. For instance, 5-Aza-2′-deoxycytidine (AzaD), a related compound, is utilized to activate methylated and silenced genes through promoter demethylation. However, research indicates that AzaD's impact on gene expression extends beyond DNA demethylation, affecting gene regulation through various mechanisms, including some that are independent of DNA demethylation. This highlights the compound's role in the context-dependent regulation of gene expression, underlying diverse patient responses to therapies involving such compounds (Seelan et al., 2018).

Enzyme Inhibition for Therapeutic Purposes

Compounds within the same class as "3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine" have been explored for their potential as enzyme inhibitors, offering therapeutic benefits. For example, reversible cholinesterase inhibitors show promise as pretreatment agents against organophosphate poisoning, indicating the role of such compounds in enhancing therapeutic outcomes in scenarios of exposure to harmful agents (Lorke & Petroianu, 2018).

Pharmaceutical and Medicinal Significance

The sulfonyl and sulfonamide groups, characteristic of compounds like "3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine," are noted for their pharmacological properties. These groups contribute to a wide range of therapeutic applications, from antimicrobial to anticancer activities. Over 150 FDA-approved drugs feature sulfur (SVI)-based moieties, underlining the importance of such compounds in drug discovery and therapeutic agent development (Zhao et al., 2018).

Future Directions

The future research directions in the field of azetidines could involve exploring their biosynthetic pathways and discovering novel azetidine-containing natural products . Additionally, advancements in the polymerizations of azetidines could lead to the development of new macromolecular architectures .

properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-methylsulfonylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S2/c1-7(2)6-15(12,13)8-4-9(5-8)14(3,10)11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBGOHVWMLQSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine

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